N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
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Overview
Description
N’-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-methoxyphenyl group and a phenylpiperazine moiety, connected through an ethanediamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 4-phenylpiperazine. The synthesis may proceed through the following steps:
Formation of Intermediate: The reaction of 3-chloro-4-methoxyaniline with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-9-8-17(16-19(20)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)18-6-3-2-4-7-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFIYXAABHASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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